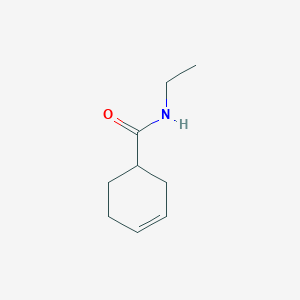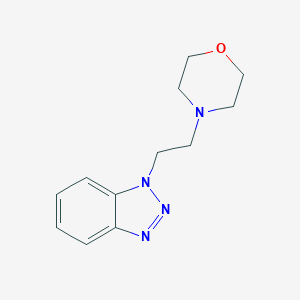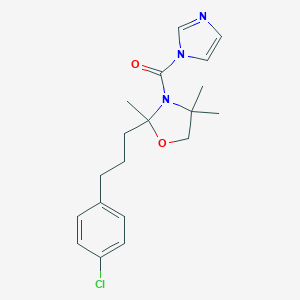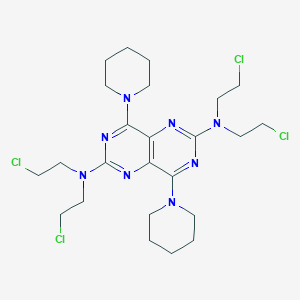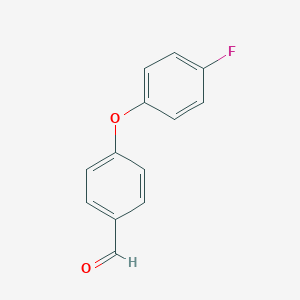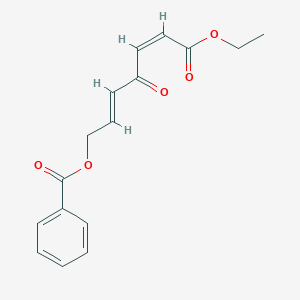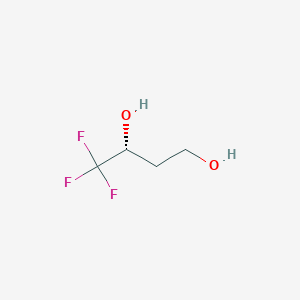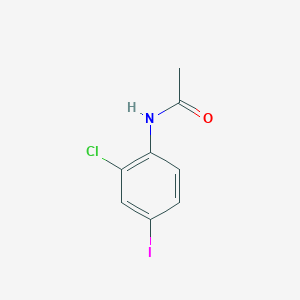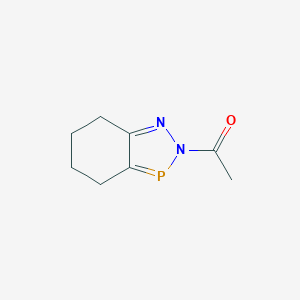
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phosphine with an azide, followed by cyclization to form the desired heterocycle. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is typically carried out at room temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological targets, such as enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-3,4,5,6-tetrahydropyridine: Similar in structure but lacks the phosphorus atom.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Contains a similar acetyl group but has a different ring structure.
Uniqueness
1-(4,5,6,7-Tetrahydro-1,2,3-benzodiazaphosphol-2-YL)ethanone is unique due to the presence of both nitrogen and phosphorus atoms within its ring structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Número CAS |
137152-49-9 |
|---|---|
Fórmula molecular |
C8H11N2OP |
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
1-(4,5,6,7-tetrahydro-1,2,3-benzodiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C8H11N2OP/c1-6(11)10-9-7-4-2-3-5-8(7)12-10/h2-5H2,1H3 |
Clave InChI |
OIBNJUXBTBYNSI-UHFFFAOYSA-N |
SMILES |
CC(=O)N1N=C2CCCCC2=P1 |
SMILES canónico |
CC(=O)N1N=C2CCCCC2=P1 |
Sinónimos |
2H-1,2,3-Benzodiazaphosphole, 2-acetyl-4,5,6,7-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




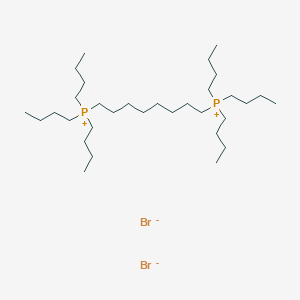
![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
